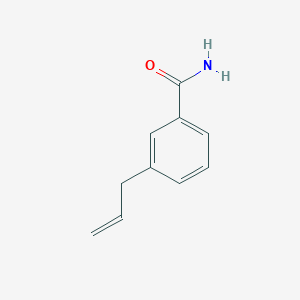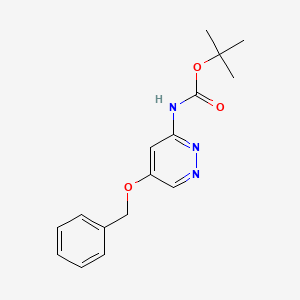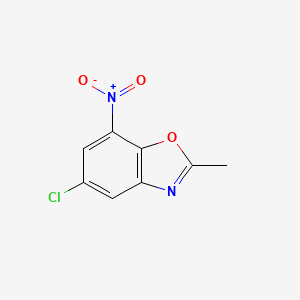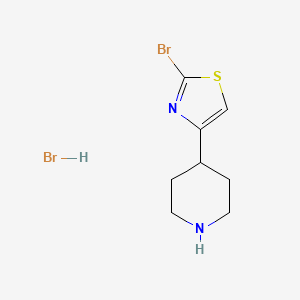
6-(2,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenyl, iodo, and trifluoromethyl groups attached to a pyrimidine ring, making it a subject of interest for researchers in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process would typically be carried out in specialized reactors with controlled temperature and pressure conditions to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
6-(2,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous solvents.
Substitution: Common reagents include nucleophiles like sodium azide or electrophiles like alkyl halides, often used under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated products. Substitution reactions can produce a variety of substituted pyrimidine derivatives.
科学的研究の応用
6-(2,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
作用機序
The mechanism of action of 6-(2,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The iodo group can facilitate the formation of covalent bonds with target molecules, potentially leading to inhibition of specific enzymes or receptors .
類似化合物との比較
Similar Compounds
6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine: Similar in structure but lacks the iodo group, which may affect its reactivity and biological activity.
2-Iodo-4-(trifluoromethyl)pyrimidine: Lacks the dichlorophenyl group, which may influence its chemical properties and applications.
Uniqueness
6-(2,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is unique due to the combination of dichlorophenyl, iodo, and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H4Cl2F3IN2 |
|---|---|
分子量 |
418.96 g/mol |
IUPAC名 |
4-(2,5-dichlorophenyl)-2-iodo-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H4Cl2F3IN2/c12-5-1-2-7(13)6(3-5)8-4-9(11(14,15)16)19-10(17)18-8/h1-4H |
InChIキー |
SFCCDPDCSKOQNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NC(=N2)I)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13718440.png)
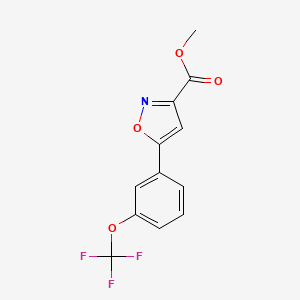
![N-[(2R,3R,4R,5S,6R)-2-(2-azidoethoxy)-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13718445.png)
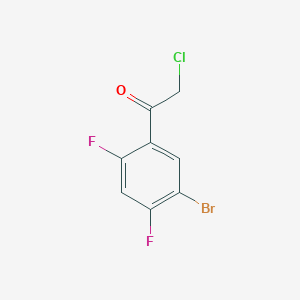
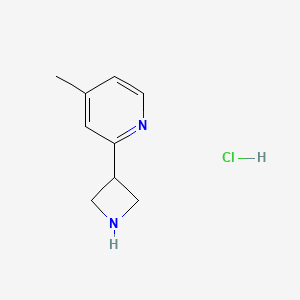
![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B13718490.png)
